molecular formula C9H10BrNO2 B2743951 methyl N-(3-bromophenyl)glycinate CAS No. 126689-75-6

methyl N-(3-bromophenyl)glycinate

Cat. No. B2743951
CAS RN: 126689-75-6
M. Wt: 244.088
InChI Key: RNUPNFJZQXITID-UHFFFAOYSA-N
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Description

Methyl N-(3-bromophenyl)glycinate is a chemical compound used in scientific research. It has a CAS Number of 126689-75-6 and a molecular weight of 244.09 . The IUPAC name for this compound is methyl (3-bromoanilino)acetate .


Molecular Structure Analysis

The molecular structure of methyl N-(3-bromophenyl)glycinate is represented by the linear formula C9H10BRNO2 . More detailed structural information may be obtained through techniques such as X-ray diffraction analysis.


Physical And Chemical Properties Analysis

Methyl N-(3-bromophenyl)glycinate is a solid . More detailed physical and chemical properties may be obtained through laboratory analysis.

Scientific Research Applications

Synthesis of Nonlinear Optical Materials

“N-(3-Bromophenyl)glycine methyl ester” is used in the synthesis of materials with third-order nonlinear optical properties. These materials are crucial for developing opto-electronic applications such as optical computing and dynamic image processing .

Photoluminescence Studies

This compound is instrumental in the study of photoluminescence properties in various materials. It aids in the understanding of structural perfection and is used to enhance the emission of blue fluorescence in certain applications .

Thermal Stability Analysis

The thermal properties of “N-(3-Bromophenyl)glycine methyl ester” make it a valuable compound for assessing the thermal stability of materials. It remains stable up to a certain temperature, which is essential for the development of heat-resistant materials .

Potential Cooling Agents

Derivatives of “methyl N-(3-bromophenyl)glycinate” have been explored for their potential as cooling agents. These compounds could be used in flavor applications, medicinal formulations, and skin products due to their cooling effects .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of Betti base derivatives. These derivatives have applications in asymmetric synthesis and can function as chiral ligands or auxiliaries .

Chemical Education and Research

“Methyl N-(3-bromophenyl)glycinate” is used in academic settings for teaching and research purposes. It provides a practical example for students to learn about synthesis routes and the outcomes of various chemical reactions.

properties

IUPAC Name

methyl 2-(3-bromoanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPNFJZQXITID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromoaniline (88.6 g), methyl chloroacetate (44 ml), sodium acetate trihydrate (114 g) and methanol (70 ml) was heated under reflux for 18 h. The mixture was poured into water (500 ml) and extracted with dichloromethane (3×250 ml). The combined, dried organic extracts were evaporated and the residue was treated with 10% concentrated sulphuric acid in methanol (250 ml). After 3 h the solution was poured carefully into 8% sodium bicarbonate (1200 ml). The resulting solid was filtered off, dissolved in dichloromethane (1000 ml), and this solution was dried and evaporated to give a solid (94 g). A portion of this solid (1 g) was purified by FCC eluting with System A (1:1) to give a semi-solid which was recrystallised from System A to give the title compound, m.p. 66°-68°.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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